molecular formula C22H21FN4O2 B2461919 N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034296-48-3

N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2461919
CAS No.: 2034296-48-3
M. Wt: 392.434
InChI Key: RUAKMPQFPTXASY-UHFFFAOYSA-N
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Description

N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzhydryl group, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The benzhydryl group and the fluoropyrimidine moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and the fluoropyrimidine moiety are likely to play key roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function . The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and fluoropyrimidine-containing molecules. Examples include pyrrolidine-2,5-diones and pyrrolizines, which share structural similarities and may exhibit comparable biological activities .

Uniqueness

What sets N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide apart is its unique combination of structural features, which may confer distinct pharmacological properties and make it a valuable candidate for further research and development.

Properties

IUPAC Name

N-benzhydryl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKMPQFPTXASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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